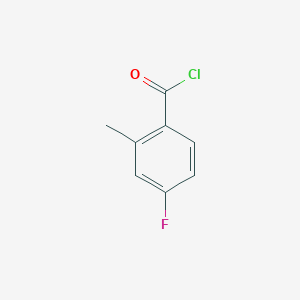

4-Fluoro-2-methylbenzoyl chloride

Vue d'ensemble

Description

4-Fluoro-2-methylbenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 4-fluorobenzoyl chloride are mentioned, which can provide insights into the chemical behavior and properties that might be expected from 4-fluoro-2-methylbenzoyl chloride. For instance, 4-fluorobenzoyl chloride is a room temperature liquid that can crystallize under certain conditions, suggesting that the methyl-substituted analog may share similar physical properties .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves various strategies. For example, 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was synthesized using a two-step process starting from methyl salicylate, involving microwave-aided hydrazinolysis followed by acylation with 4-fluorobenzoyl chloride . This indicates that 4-fluorobenzoyl chloride can be used as an acylating agent in the synthesis of other compounds, and a similar approach could potentially be applied to synthesize derivatives of 4-fluoro-2-methylbenzoyl chloride.

Molecular Structure Analysis

The molecular structure of compounds related to 4-fluoro-2-methylbenzoyl chloride has been elucidated using various spectroscopic techniques. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, which revealed an intramolecular hydrogen bond and a crystal packing governed by intermolecular hydrogen bonds . These findings suggest that the molecular structure of 4-fluoro-2-methylbenzoyl chloride could also be characterized by similar spectroscopic methods to determine its geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of fluorinated benzoyl chlorides can be inferred from the synthesis of heterocyclic compounds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a multireactive building block for the preparation of various nitrogenous heterocycles . This demonstrates the potential of fluorinated benzoyl chlorides to participate in complex chemical reactions, leading to the formation of diverse heterocyclic structures, which could be relevant for the reactivity of 4-fluoro-2-methylbenzoyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluorobenzoyl chloride, a compound similar to 4-fluoro-2-methylbenzoyl chloride, have been studied. It was found to be a room temperature liquid that can crystallize to form a new polytypic crystalline form when quenched with liquid nitrogen . Additionally, the stability of fluorinated benzoyl compounds in biological media has been investigated, as seen in the study of [18F]1, which was stable in plasma and saline but underwent rapid metabolism in liver fractions . These findings provide a basis for understanding the stability and behavior of 4-fluoro-2-methylbenzoyl chloride in various environments.

Applications De Recherche Scientifique

1. Electrochemical Applications

In the field of electrochemistry, compounds like 4-fluoro-2-methylbenzoyl chloride play a significant role. For instance, the electrochemistry of ionic liquids, which may contain impurity chlorides, is an area of active research. Techniques such as cyclic voltammetry and square wave voltammetry are used to investigate these ionic liquids, and the elimination of impurity chlorides is a key focus area (Li Xiao & K. Johnson, 2003).

2. Liquid Crystal Research

The optical properties and phase transitions of liquid crystals are significantly influenced by the orientation of fluorine atoms. Studies have focused on difluoro substituted liquid crystals, where the position and orientation of fluorine atoms, like those in 4-fluoro-2-methylbenzoyl chloride, play a crucial role in determining their optical properties (A. A. Zaki et al., 2018).

3. Synthesis of Isoxazole Compounds

4-Fluoro-2-methylbenzoyl chloride has been utilized in the synthesis of complex organic compounds. For example, the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride is a process involving steps like oximation, chlorination, and cyclization, starting from specific aldehydes. Such synthetic routes are practical and offer high yields at low costs (Su Wei-ke, 2008).

4. Pharmaceutical Applications

In pharmaceutical research, derivatives of 4-fluoro-2-methylbenzoyl chloride are used for synthesizing various compounds. For example, practical syntheses of 4‐fluoro‐2‐(methylthio)benzylamine and its analogs have been reported. These compounds are valuable for further pharmaceutical development (D. Perlow et al., 2007).

5. Catalysis and Material Science

Catalytic processes involving metal complexes, where chloride abstraction is a key step, are an important area of research. The reactivity of these cationic species, capable of dehydrogenating saturated CC and BN linkages, is critical. In these processes, 4-fluoro-2-methylbenzoyl chloride derivatives might be used as reagents or intermediates (C. Tang et al., 2010).

6. Solid-Phase Synthesis

In the field of solid-phase synthesis, 4-fluoro-2-methylbenzoyl chloride derivatives are used for the synthesis of complex molecules. For instance, N-hydroxyindoles and benzo[c]isoxazoles have been synthesized through reactions involving substituted acetonitriles and polystyrene-bound aryl fluorides, demonstrating the versatility of fluoro derivatives in solid-phase synthesis (H. Stephensen & F. Zaragoza, 1999).

Safety and Hazards

4-Fluoro-2-methylbenzoyl chloride is classified as a dangerous substance . It has a GHS05 pictogram, and the signal word for this compound is "Danger" . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

4-fluoro-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUXJRQQHJREGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397618 | |

| Record name | 4-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21900-43-6 | |

| Record name | 4-Fluoro-2-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

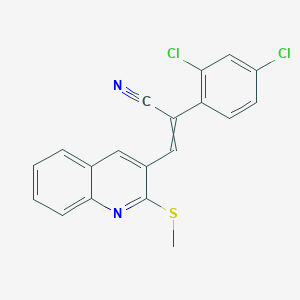

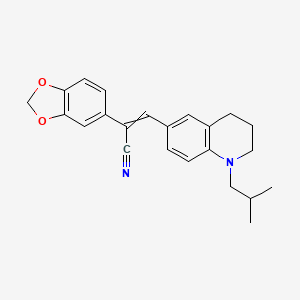

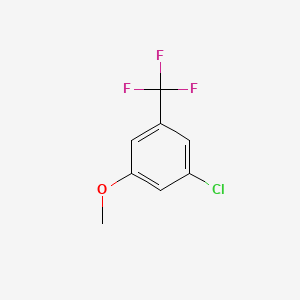

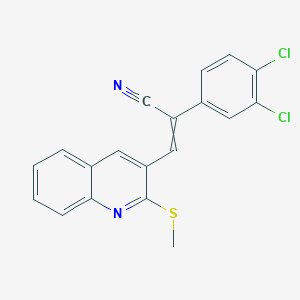

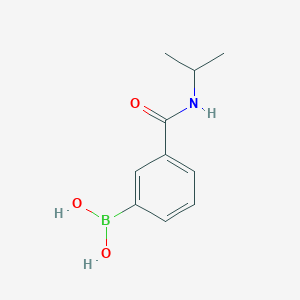

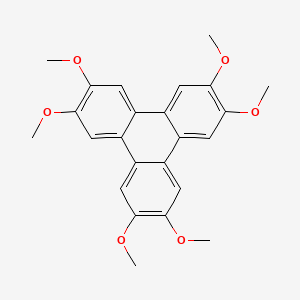

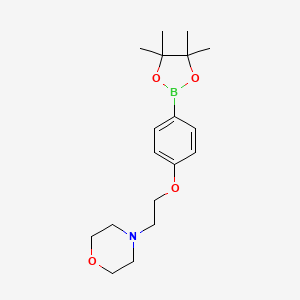

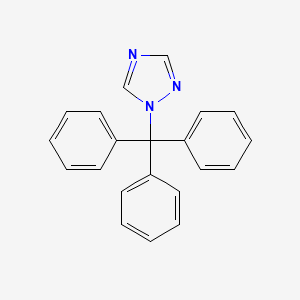

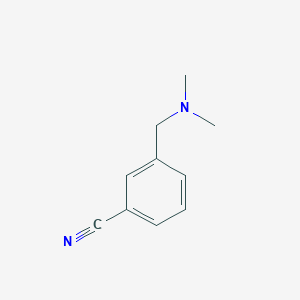

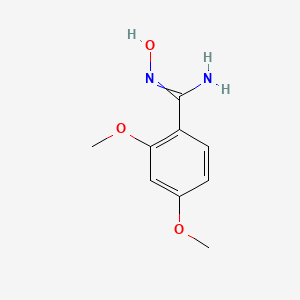

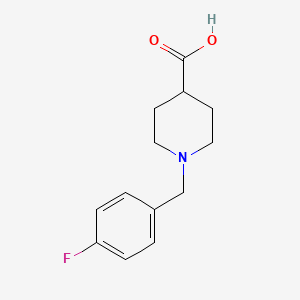

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)

![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)